molecular formula C10H12BrNO2 B8513874 Ethyl 3-(4-bromopyridin-2-yl)propanoate

Ethyl 3-(4-bromopyridin-2-yl)propanoate

Cat. No.: B8513874
M. Wt: 258.11 g/mol
InChI Key: FPOIZHSJHHZMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-bromopyridin-2-yl)propanoate is a brominated pyridine derivative with the molecular formula C₁₀H₁₀BrNO₂. This compound features a pyridine ring substituted with a bromine atom at the 4-position and an ethyl propanoate moiety at the 2-position. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions . Its purity (98%) and commercial availability make it a valuable building block for synthesizing complex heterocyclic systems .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 3-(4-bromopyridin-2-yl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h5-7H,2-4H2,1H3

InChI Key

FPOIZHSJHHZMJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=NC=CC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The 4-bromo substituent in the target compound enhances electrophilic aromatic substitution compared to 3- or 6-bromo isomers, which exhibit steric hindrance .
  • Synthetic Utility: Ethyl 3-(3-bromopyridin-2-yl)propanoate (QP-7597) is preferred for synthesizing fused pyridine systems, while the 6-bromo isomer (QN-9975) is used in palladium-catalyzed couplings .

Quinoline and Pyridine Derivatives

Compounds like ethyl 3-(4-methylquinolin-2-yl)propanoate (6d) replace the pyridine ring with a quinoline system. The extended conjugation in quinoline derivatives increases lipophilicity, enhancing membrane permeability in drug candidates . In contrast, the smaller pyridine core in this compound offers better solubility in polar solvents .

Aminopyridine Derivatives

Aminopyridine esters, such as ethyl 3-[(5-chloropyridin-2-yl)amino]-3-oxopropanoate, feature amide linkages instead of ester groups. These derivatives demonstrate potent anticancer activity by targeting AIMP2-DX2, a protein implicated in tumor survival . The bromine atom in this compound may hinder similar bioactivity due to its electron-withdrawing nature, which reduces nucleophilic attack on biological targets .

Piperidine-Containing Esters

Compounds like ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate (3d) incorporate piperidine rings, introducing basicity and conformational flexibility. This structural feature enhances binding to G-protein-coupled receptors (GPCRs), unlike the planar pyridine system in the target compound .

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